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Compound of Interest

Compound Name: Bis-sulfone-PEG3-azide

Cat. No.: B3180486 Get Quote

An In-depth Technical Guide to Bis-sulfone-
PEG3-azide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-sulfone-PEG3-azide, a

heterobifunctional crosslinker integral to modern bioconjugation and the development of

targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We will delve into its

chemical structure, core properties, mechanism of action, and detailed experimental protocols

for its application.

Core Chemical Structure and Functionality
Bis-sulfone-PEG3-azide is a precisely engineered molecule featuring three key functional

domains:

A Thiol-Reactive Bis-sulfone Group: This moiety serves as a bridging agent for sulfhydryl

groups. It is particularly effective for re-bridging native disulfide bonds in proteins, such as

antibodies, after mild reduction. The reaction proceeds via a rapid and stable bis-alkylation,

offering a site-specific conjugation strategy that preserves the protein's structural integrity.

A Hydrophilic PEG3 Spacer: A triethylene glycol (PEG3) linker separates the two reactive

ends. This spacer enhances the compound's aqueous solubility and flexibility, which can
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reduce steric hindrance during conjugation and improve the pharmacokinetic properties of

the final bioconjugate.[1][2]

An Azide Group for Click Chemistry: The terminal azide (N₃) group is a versatile handle for

"click" chemistry. It allows for the efficient and highly specific covalent attachment of a

second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent)

that bears a corresponding alkyne group. This reaction can be performed via Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[3][4]

The IUPAC name for this compound is N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-

methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide.[5]

Physicochemical Properties
Quantitative data for Bis-sulfone-PEG3-azide are summarized in the table below, providing

key parameters for experimental design and execution.
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Property Value Source(s)

CAS Number 1802908-01-5 [1][5][6]

Molecular Formula C₃₃H₄₀N₄O₉S₂ [5]

Molecular Weight ~700.8 g/mol [1][5]

Exact Mass 700.22367121 Da [5]

Purity Typically ≥95% [1][6]

Appearance Colorless to light yellow liquid [1]

Storage Conditions

Recommended at -20°C for

long-term storage. Can be

stored at -80°C for up to 6

months.

[1][4][6]

Solubility

Soluble in DMSO, DMF, and

other common organic

solvents. Enhanced water

solubility due to the PEG

spacer.

[1]

Mechanism of Action and Reaction Schematic
The utility of Bis-sulfone-PEG3-azide lies in its two distinct and orthogonal reaction

capabilities, enabling a sequential, two-step conjugation process.

Step 1: Thiol-Reactive Disulfide Bridging The conjugation process is initiated by the reaction of

the bis-sulfone group with sulfhydryl moieties. In a typical application with an antibody,

interchain disulfide bonds are first mildly reduced to yield free thiol (-SH) pairs. The bis-sulfone

linker then reacts in a sequential Michael addition-elimination mechanism, resulting in a stable,

covalent bridge that re-links the polypeptide chains. This process is highly efficient and helps

maintain the overall structure of the antibody.

Step 2: Azide-Alkyne Click Chemistry Once the linker is attached to the primary biomolecule

(e.g., an antibody), the terminal azide group becomes available for the second conjugation

step. An alkyne-modified payload, such as a cytotoxic drug, can be "clicked" onto the azide,
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forming a stable triazole linkage. This reaction is known for its high yield, specificity, and

biocompatibility, as it proceeds with minimal side reactions under mild conditions.[4]

The logical workflow for creating an Antibody-Drug Conjugate (ADC) using this linker is

depicted below.

Figure 1: ADC Synthesis Workflow

Step 1: Linker Conjugation

Step 2: Payload Attachment (Click Chemistry)
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Figure 1: ADC Synthesis Workflow

Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for the two key stages of

conjugation using Bis-sulfone-PEG3-azide. Researchers should optimize buffer conditions,

concentrations, and reaction times for their specific biomolecules and payloads.

Protocol 1: Conjugation of Linker to an Antibody
This protocol describes the reduction of antibody disulfide bonds and subsequent conjugation

with the bis-sulfone linker.

A. Materials and Reagents:
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Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock).

Bis-sulfone-PEG3-azide linker dissolved in a compatible organic solvent (e.g., DMSO) at a

stock concentration of 10-20 mM.

Quenching Reagent: N-acetyl-L-cysteine (NAC) solution (e.g., 100 mM stock).

Reaction Buffer: A phosphate or borate buffer, pH 7.5-8.0, containing an

aminopolycarboxylate-based chelating agent (e.g., 1 mM DTPA) to prevent re-oxidation.

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette

suitable for protein purification.

B. Experimental Procedure:

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the

reaction buffer.

Reduction Step: Add a 2.0 to 2.5 molar excess of TCEP per disulfide bond to be reduced.

For a typical IgG1, this targets the interchain disulfides. Incubate the reaction at 37°C for 1-2

hours with gentle agitation.

Linker Conjugation: Add a 3 to 5 molar excess of the Bis-sulfone-PEG3-azide linker

solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO)

should not exceed 10% (v/v) to maintain protein stability.

Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or

4°C overnight with gentle agitation.

Quenching: Add a 10-fold molar excess of N-acetyl-cysteine (relative to the linker) to quench

any unreacted bis-sulfone groups. Incubate for 30 minutes at room temperature.

Purification: Remove the excess linker and other small molecules by purifying the antibody-

linker conjugate using an appropriate SEC column (e.g., Sephadex G-25) or by dialysis

against a suitable buffer (e.g., PBS, pH 7.4).
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Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio

(LAR) using methods such as Hydrophobic Interaction Chromatography (HIC-HPLC) or

Mass Spectrometry (MS).

Protocol 2: Click Chemistry for Payload Attachment
This protocol outlines the copper-catalyzed click reaction (CuAAC) to attach an alkyne-modified

payload to the azide-functionalized antibody.

A. Materials and Reagents:

Purified antibody-linker conjugate from Protocol 1.

Alkyne-modified payload dissolved in a compatible solvent (e.g., DMSO).

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM stock in water).

Reducing Agent for Copper: Sodium Ascorbate solution (e.g., 250 mM stock, freshly

prepared in water).

Copper Ligand: A copper-chelating ligand such as THPTA or BTTAA (e.g., 100 mM stock in

water/DMSO).

Purification System: SEC column or dialysis cassette.

B. Experimental Procedure:

Reaction Setup: In a reaction vessel, combine the purified antibody-linker conjugate with the

alkyne-payload. A 5 to 10-fold molar excess of the payload over the antibody is typically

used.

Catalyst Preparation (Pre-mixing): In a separate tube, mix the CuSO₄ solution with the

copper ligand (at a 1:5 molar ratio of Cu:Ligand). Add the sodium ascorbate solution (a 10-

fold excess over copper) to reduce Cu(II) to the active Cu(I) state. The solution should turn

colorless or light yellow.

Click Reaction: Add the prepared copper-catalyst mixture to the antibody/payload solution.

The final concentration of copper is typically between 0.2 and 1 mM.
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Incubation: Allow the reaction to proceed for 2-12 hours at room temperature, protected from

light.

Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove the catalyst, excess

payload, and other reagents using SEC or dialysis.

Final Characterization: Analyze the purified ADC to determine the final Drug-to-Antibody

Ratio (DAR), aggregation levels (by SEC), and purity (by HIC-HPLC and SDS-PAGE).

By providing a stable, site-specific bridge for antibodies and a versatile handle for payload

attachment, Bis-sulfone-PEG3-azide stands as a powerful tool in the construction of next-

generation bioconjugates.[1][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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